3,5-Dichlorophenyl ethyl sulfide
Overview
Description
3,5-Dichlorophenyl ethyl sulfide is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorophenyl ethyl sulfide typically involves the reaction of 3,5-dichlorophenyl thiol with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorophenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl ethyl sulfides.
Scientific Research Applications
3,5-Dichlorophenyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichlorophenyl ethyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenyl ethyl sulfide
- 2,5-Dichlorophenyl ethyl sulfide
- 3,5-Dichlorophenyl methyl sulfide
Uniqueness
3,5-Dichlorophenyl ethyl sulfide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The ethyl sulfide group also contributes to its distinct properties compared to similar compounds with different substituents.
Biological Activity
3,5-Dichlorophenyl ethyl sulfide is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two chlorine atoms and an ethyl sulfide group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can modulate several biochemical pathways and cellular processes, potentially impacting cellular health and disease states.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. In particular:
- Gram-Positive Bacteria : The compound has shown structure-dependent antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Its effectiveness appears to be influenced by the presence of specific substituents on the phenyl ring .
- Fungal Pathogens : The compound also exhibits activity against drug-resistant fungal strains, indicating its potential as a novel antifungal agent .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell growth, particularly in human lung cancer cell lines (A549). The presence of the 3,5-dichlorophenyl group enhances the anticancer activity of certain derivatives, making them promising candidates for further development .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains. The results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The study emphasized the need for further exploration of its mechanism of action to fully understand its antimicrobial properties .
Study 2: Anticancer Properties
Another research project focused on the anticancer effects of derivatives containing the 3,5-dichlorophenyl moiety. These compounds were tested in vitro against A549 cells, revealing that certain derivatives significantly inhibited cell proliferation. The study suggested that modifications to the structure could enhance efficacy and reduce toxicity, paving the way for potential therapeutic applications .
Table 1: Antimicrobial Activity of this compound Against Selected Bacterial Strains
Bacterial Strain | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 8 | Effective against resistant strains |
Klebsiella pneumoniae | 16 | Moderate activity |
Acinetobacter baumannii | 32 | Limited effectiveness |
Table 2: Anticancer Activity in A549 Cell Line
Compound | IC50 (µM) | Notes |
---|---|---|
This compound | 15 | Significant inhibition |
Derivative A | 10 | Higher potency |
Derivative B | 20 | Moderate potency |
Properties
IUPAC Name |
1,3-dichloro-5-ethylsulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIFTVBHSIDEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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